2-Butoxyquinoline-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブトキシキノリン-4-カルボニトリルは、キノリンファミリーに属する化学化合物です。 キノリンは、医薬品化学、合成有機化学、工業化学において幅広い用途を持つ複素環式芳香族有機化合物です 。2-ブトキシキノリン-4-カルボニトリルの構造は、2位にブトキシ基、4位にカルボニトリル基が置換されたキノリン環を含みます。

2. 製法

2-ブトキシキノリン-4-カルボニトリルを含むキノリン誘導体の合成は、さまざまな方法で行うことができます。一般的な合成経路には以下が含まれます。

フリーランドラー合成: この方法は、酸触媒の存在下で2-アミノベンズアルデヒドとケトンを縮合させる方法です.

スクラウプ合成: この古典的な方法は、酸化剤の存在下でアニリンとグリセロール、硫酸を環化させる方法です.

デーブナー-ミラー反応: これは、酸性条件下でアニリンとβ-ジカルボニル化合物を反応させる方法です.

工業生産方法では、これらの反応を最適化して収率と純度を高めることに重点が置かれます。 マイクロ波支援合成、溶媒を使用しない条件、再生可能な触媒の使用などの技術が、プロセスをより効率的で環境に優しいものにするために採用されています .

準備方法

The synthesis of quinoline derivatives, including 2-Butoxyquinoline-4-carbonitrile, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Doebner-Miller Reaction: This involves the reaction of aniline with β-dicarbonyl compounds under acidic conditions.

Industrial production methods often focus on optimizing these reactions for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

化学反応の分析

2-ブトキシキノリン-4-カルボニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化させることができ、キノリン-4-カルボン酸誘導体の生成につながります.

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して、カルボニトリル基をアミン基に変換することができます.

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、さまざまな温度、目的の変換を促進するための特定の溶媒が含まれます。 これらの反応から生成される主な生成物には、さまざまな官能基を持つキノリン誘導体があり、これらはさまざまな用途でさらに利用することができます .

4. 科学研究における用途

2-ブトキシキノリン-4-カルボニトリルは、科学研究でいくつかの用途があります。

科学的研究の応用

2-Butoxyquinoline-4-carbonitrile has several applications in scientific research:

作用機序

2-ブトキシキノリン-4-カルボニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害することにより、その生物学的効果を発揮します。 たとえば、キノリン誘導体は、DNA複製と細胞分裂に不可欠なトポイソメラーゼなどの酵素を阻害することが知られています 。 この阻害は、化合物の抗がん作用と抗菌作用をもたらす可能性があります .

類似化合物との比較

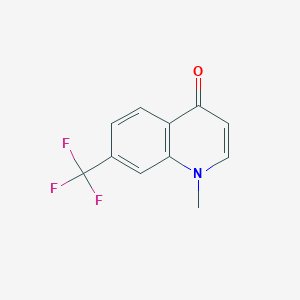

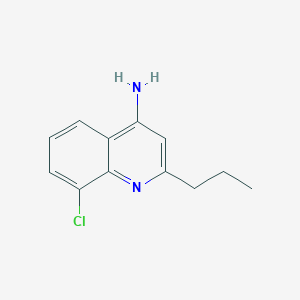

2-ブトキシキノリン-4-カルボニトリルは、以下のような他のキノリン誘導体と比較できます。

2-ブトキシキノリン-4-カルボン酸: この化合物は、カルボニトリル基ではなくカルボン酸基を持ち、化学的性質と用途が異なります.

2-ブトキシキノリン-4-アミン: この化合物のアミン基は、カルボニトリル基と比較して、反応性と潜在的な生物活性に違いをもたらします.

特性

CAS番号 |

859929-66-1 |

|---|---|

分子式 |

C14H14N2O |

分子量 |

226.27 g/mol |

IUPAC名 |

2-butoxyquinoline-4-carbonitrile |

InChI |

InChI=1S/C14H14N2O/c1-2-3-8-17-14-9-11(10-15)12-6-4-5-7-13(12)16-14/h4-7,9H,2-3,8H2,1H3 |

InChIキー |

QYRIZYDYOGNHFH-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)

![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)

![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)

![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)

![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)